Methyl 4-(furan-2-yl)-2-({[(4-methylquinolin-2-yl)sulfanyl]acetyl}amino)thiophene-3-carboxylate Methyl 4-(furan-2-yl)-2-({[(4-methylquinolin-2-yl)sulfanyl]acetyl}amino)thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC8527853
InChI: InChI=1S/C22H18N2O4S2/c1-13-10-19(23-16-7-4-3-6-14(13)16)29-12-18(25)24-21-20(22(26)27-2)15(11-30-21)17-8-5-9-28-17/h3-11H,12H2,1-2H3,(H,24,25)
SMILES: CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=C(C(=CS3)C4=CC=CO4)C(=O)OC
Molecular Formula: C22H18N2O4S2
Molecular Weight: 438.5 g/mol

Methyl 4-(furan-2-yl)-2-({[(4-methylquinolin-2-yl)sulfanyl]acetyl}amino)thiophene-3-carboxylate

CAS No.:

VCID: VC8527853

Molecular Formula: C22H18N2O4S2

Molecular Weight: 438.5 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(furan-2-yl)-2-({[(4-methylquinolin-2-yl)sulfanyl]acetyl}amino)thiophene-3-carboxylate -

Description

Methyl 4-(furan-2-yl)-2-({[(4-methylquinolin-2-yl)sulfanyl]acetyl}amino)thiophene-3-carboxylate is a synthetic organic compound with a molecular formula of C21H18N2O5S2C_{21}H_{18}N_2O_5S_2 and a molecular weight of 438.5 g/mol. It contains a thiophene core, functionalized with furan, quinoline, and sulfanyl-acetyl-amino groups. This compound is of interest due to its potential pharmaceutical applications, particularly in drug development.

Synthesis

The synthesis of methyl 4-(furan-2-yl)-2-({[(4-methylquinolin-2-yl)sulfanyl]acetyl}amino)thiophene-3-carboxylate involves multistep reactions:

  • Formation of the thiophene core: Thiophene derivatives are typically synthesized through cyclization reactions involving sulfur-containing precursors.

  • Attachment of the furan group: Achieved via electrophilic substitution or coupling reactions.

  • Quinoline functionalization: Introduced through sulfanyl-acetylation using quinoline derivatives.

  • Esterification: Final step to obtain the methyl ester functionality.

Applications

This compound is being explored for its potential in medicinal chemistry due to its structural complexity and bioactive moieties:

  • Antimicrobial Activity: Quinoline derivatives are known for their efficacy against bacterial and fungal pathogens.

  • Anticancer Potential: The thiophene and quinoline components may exhibit cytotoxic effects on cancer cells.

  • Drug Design: The presence of multiple reactive sites makes it a candidate for further chemical modifications.

Analytical Characterization

The structural elucidation and purity assessment of this compound can be achieved using:

  • NMR Spectroscopy (1H, 13C): To confirm the chemical environment of hydrogen and carbon atoms.

  • Mass Spectrometry (MS): For molecular weight determination.

  • Infrared Spectroscopy (IR): To identify functional groups based on characteristic vibrations.

  • Elemental Analysis: To verify the compound's composition.

Table 2: Analytical Data

TechniqueObserved Data
NMR (1H, 13C)Peaks corresponding to thiophene, furan, quinoline
MSMolecular ion peak at m/z = 438.5
IRBands for C=O (ester), C-S (sulfanyl), N-H (amide)
Product Name Methyl 4-(furan-2-yl)-2-({[(4-methylquinolin-2-yl)sulfanyl]acetyl}amino)thiophene-3-carboxylate
Molecular Formula C22H18N2O4S2
Molecular Weight 438.5 g/mol
IUPAC Name methyl 4-(furan-2-yl)-2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxylate
Standard InChI InChI=1S/C22H18N2O4S2/c1-13-10-19(23-16-7-4-3-6-14(13)16)29-12-18(25)24-21-20(22(26)27-2)15(11-30-21)17-8-5-9-28-17/h3-11H,12H2,1-2H3,(H,24,25)
Standard InChIKey WRJVOWARKGQBCW-UHFFFAOYSA-N
SMILES CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=C(C(=CS3)C4=CC=CO4)C(=O)OC
Canonical SMILES CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=C(C(=CS3)C4=CC=CO4)C(=O)OC
PubChem Compound 1184225
Last Modified Apr 15 2024

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